molecular formula C16H18N6OS B2687419 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone CAS No. 2034348-88-2

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone

Cat. No. B2687419
CAS RN: 2034348-88-2
M. Wt: 342.42
InChI Key: PDKNDCFYMXXVGZ-UHFFFAOYSA-N
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Description

The compound “(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(3-methylthiophen-2-yl)methanone” is a complex organic molecule that belongs to the class of compounds known as triazolopyrazines . These compounds are characterized by a triazole ring fused to a pyrazine ring. The presence of a piperazine subunit in these compounds has been reported to enhance their antimicrobial activity .


Synthesis Analysis

The synthesis of similar triazolopyrazine derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a triazolopyrazine core, a piperazine ring, and a methylthiophenyl group. The exact structure can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Future Directions

The future directions for this compound could involve further exploration of its antimicrobial properties, given the reported enhancement of antimicrobial activity by the presence of a piperazine subunit . Additionally, modifications to the structure, such as the inclusion of a thioamide group, could potentially increase its bioactivity .

properties

IUPAC Name

(3-methylthiophen-2-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS/c1-11-3-10-24-13(11)16(23)21-8-6-20(7-9-21)14-15-19-18-12(2)22(15)5-4-17-14/h3-5,10H,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKNDCFYMXXVGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N2CCN(CC2)C3=NC=CN4C3=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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